1,8-Dinitroanthraquinone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,8-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIJFIUDKPXMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059599 | |

| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-39-5 | |

| Record name | 1,8-Dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dinitro-9,10-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dinitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DINITRO-9,10-ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0846316GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,8-Dinitroanthraquinone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is intended for use in research, drug development, and scientific applications, presenting quantitative data, experimental methodologies, and visual representations of its structure and synthesis.

Chemical and Physical Properties

This compound is a solid organic compound, appearing as a yellow crystalline powder.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,8-dinitroanthracene-9,10-dione | [1][3] |

| Synonyms | 1,8-Dinitro-9,10-anthraquinone, Waxoline Violet BA | [3][4] |

| CAS Number | 129-39-5 | [1][3] |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3] |

| Molecular Weight | 298.21 g/mol | [1][3][4] |

| Appearance | Yellow crystalline powder/prisms | [1][2][5][6] |

| Melting Point | 318-322 °C | [1][5][6] |

| Boiling Point | 563.4 ± 50.0 °C (Predicted) | [5] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in common organic solvents; Soluble in concentrated sulfuric acid. Slightly soluble in heated DMSO and Methanol (B129727). | [1][5][6][7] |

| Flash Point | 294 °C | [5] |

| Vapor Pressure | 1.02E-12 mmHg at 25°C | [5] |

| Refractive Index | 1.714 | [5] |

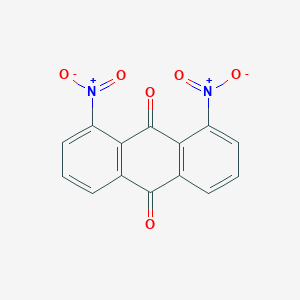

Chemical Structure

This compound possesses a tricyclic aromatic core structure based on anthraquinone (B42736). Two nitro functional groups (NO₂) are substituted at the 1 and 8 positions of the anthracene-9,10-dione skeleton.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis and Purification

A prevalent method for synthesizing this compound is the direct nitration of anthraquinone.[1] This process typically yields a mixture of 1,5- and this compound isomers, which must then be separated.[1][5]

Protocol: Nitration of Anthraquinone

-

Reaction Setup: In a reaction vessel, add 100 parts of 98.5% anthraquinone to 175 parts of 98% nitric acid.[8]

-

Cooling: Stir the mixture and cool to a temperature of -10°C.[8]

-

Sulfuric Acid Addition: While maintaining the temperature between -10°C and -5°C, slowly add 88 parts of 104.5% fuming sulfuric acid (oleum) dropwise over a period of 4 hours.[8]

-

Initial Reaction: Continue stirring and maintain the temperature at -10°C to -5°C for an additional 2 hours after the sulfuric acid addition is complete.[8]

-

Gradual Warming: Raise the temperature of the reaction mixture incrementally:

-

Precipitation: After the reaction is complete, pour the nitrated mixture into a sufficient volume of cold water to precipitate the solid dinitroanthraquinone isomers.[8]

-

Filtration and Washing: Filter the precipitate, wash it thoroughly with water until neutral, and then dry the product to obtain the crude mixture of dinitrated anthraquinones.[8]

Protocol: Purification by Selective Recrystallization

-

Dissolution: Dissolve the crude dinitroanthraquinone mixture in a suitable high-boiling point solvent, such as 1-chloronaphthalene, at an elevated temperature (e.g., 200-250°C).[9]

-

Selective Crystallization: Cool the solution to a specific temperature range (e.g., 160-190°C for 1-chloronaphthalene). This allows for the selective precipitation of the substantially pure this compound.[9]

-

Isolation: Filter the hot solution to isolate the precipitated this compound crystals.[9]

-

Washing: Wash the isolated crystals with a small amount of hot solvent (180°C), followed by washing with methanol after cooling to remove the residual high-boiling solvent.[9]

-

Drying: Dry the purified crystals. This process can yield this compound with a purity of 98% or higher.[9]

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.[10][11]

General Protocol for Spectroscopic Characterization:

-

Sample Preparation:

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable transparent solvent (e.g., ethanol (B145695) or cyclohexane). A concentration in the range of 10⁻⁴ to 10⁻⁶ M is typical.

-

Infrared (IR) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

-

Data Acquisition:

-

UV-Vis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.[10] Note the wavelengths of maximum absorbance (λmax).

-

IR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Identify characteristic vibrational frequencies for key functional groups (C=O, C=C aromatic, N-O stretching).

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, integration (for ¹H), and coupling patterns provide detailed information about the molecular structure.[12]

-

-

Data Analysis: Compare the obtained spectra with known data for this compound or related structures to confirm identity and purity. Key features to look for include the characteristic downfield aromatic proton signals in ¹H NMR and the carbonyl (C=O) and nitro (N-O) stretching bands in the IR spectrum.

Biological Activity and Potential Signaling Pathways

While this compound itself is primarily used as a dye intermediate, research into its derivatives has revealed significant biological activities, particularly antibacterial effects.[1][5] Studies on hydroxylated derivatives, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), have identified a specific molecular target in bacteria.[1][13]

The primary antibacterial mechanism of these dinitroanthraquinone compounds is the inhibition of phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in the bacterial Coenzyme A biosynthetic pathway.[1][13] This inhibition disrupts essential metabolic processes, leading to a bacteriostatic effect against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[13] The nitro and hydroxyl groups on the anthraquinone structure are critical for high-affinity binding to the active site of the PPAT enzyme.[1]

Caption: Inhibition of bacterial PPAT enzyme by a dinitroanthraquinone derivative.

References

- 1. This compound | 129-39-5 | Benchchem [benchchem.com]

- 2. 1,8-Dinitro Anthraquinone CAS 129-39-5 96% Factory - Price - Hong Jin [hongjinchem.com]

- 3. 1,8-Dinitro-9,10-anthraquinone | C14H6N2O6 | CID 67210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [chembk.com]

- 6. This compound | 129-39-5 [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]

- 9. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

1,8-Dinitroanthraquinone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Dinitroanthraquinone, a significant chemical intermediate. The document details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its current and emerging applications. A key focus is placed on the potential biological activity of dinitroanthraquinone derivatives, with a particular emphasis on the antibacterial mechanism of action through the inhibition of phosphopantetheine adenylyltransferase (PPAT). This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of materials science and drug discovery.

Chemical and Physical Properties

This compound is a bright yellow crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 129-39-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 298.21 g/mol | [2][3][4] |

| Appearance | Bright yellow crystal | [1] |

| IUPAC Name | 1,8-dinitroanthracene-9,10-dione | [2][3] |

| Synonyms | 1,8-Dinitro-9,10-anthraquinone, Waxoline Violet BA | [2][5] |

Synthesis and Purification Protocols

The industrial production of this compound is primarily achieved through the nitration of anthraquinone (B42736). The process typically yields a mixture of dinitroanthraquinone isomers, from which the 1,8-isomer must be separated and purified.

Experimental Protocol for Synthesis

A common method for the synthesis of a mixture of 1,5- and 1,8-dinitroanthraquinones involves the nitration of anthraquinone using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

Anthraquinone (98.5%)

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (104.5%)

-

Cold water

Procedure:

-

In a reaction vessel, add 100 parts of 98.5% anthraquinone to 175 parts of 98% nitric acid.

-

Stir the mixture and cool it to -10°C.

-

While maintaining the temperature between -10°C and -5°C, slowly add 88 parts of 104.5% sulfuric acid dropwise over a period of 4 hours.

-

After the addition of sulfuric acid is complete, continue the reaction at -10°C to -5°C for an additional 2 hours.

-

Gradually raise the temperature to 20-25°C and hold for 2 hours.

-

Further, increase the temperature to 40-45°C and maintain for 2 hours.

-

Finally, heat the mixture to 60-65°C and hold for 2 hours.

-

After the reaction is complete, pour the reaction mixture into a sufficient amount of cold water to precipitate the solid dinitroanthraquinone.

-

Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry the product.

This process yields a mixture of dinitroanthraquinones with a high content of the 1,5- and 1,8-isomers.

Experimental Protocol for Purification

The separation of this compound from the isomeric mixture can be achieved through selective crystallization using a suitable solvent.

Materials:

-

Mixture of dinitroanthraquinones (containing at least 70% this compound)

-

Sulpholane or 1-chloronaphthalene (B1664548)

Procedure using Sulpholane:

-

Stir 40 g of the dinitroanthraquinone mixture in 160 g of sulpholane for 1 hour at 180°C until the solid is completely dissolved.

-

Cool the mixture to 20-25°C over a period of 30 minutes.

-

Stir for an additional 30 minutes at this temperature to allow for crystallization.

-

Filter the crystalline product using a sintered glass suction filter.

-

Wash the filter cake with 20 g of sulpholane, followed by washing with methanol until the sulpholane is completely removed.

Procedure using 1-chloronaphthalene:

-

Introduce 40 g of the dinitroanthraquinone mixture into 280 g of 1-chloronaphthalene and stir for 2 hours at 210°C.

-

Cool the mixture to 180°C and continue stirring for another 30 minutes.

-

Filter the solid using a heated sintered glass suction filter at 180°C.

-

Wash the filter cake with 20 g of hot 1-chloronaphthalene at 180°C, and then, after cooling, wash with methanol.

These purification methods can yield this compound with a purity of up to 98.6%.

Applications

This compound is a crucial intermediate in the chemical industry, with both established and developing applications.

Dye Manufacturing

The primary application of this compound is as an intermediate in the synthesis of various dyes.[1] It is a precursor for the production of disperse and vat dyes used in the textile industry.

Emerging Applications

Recent research has indicated potential new applications for this compound:

-

Electronics: It is being explored for use in the production of charge-transport layers in OLED displays.

-

Energy Storage: Studies have investigated its use as an additive in electrolytes for lithium-ion batteries to improve performance and lifespan.

-

Drug Delivery: The molecular structure of dinitroanthraquinone derivatives is being studied for its potential in pH-responsive drug release systems for targeted cancer therapy.

Biological Activity and Mechanism of Action

While this compound itself is primarily used as a chemical intermediate, its derivatives, particularly hydroxylated forms, have shown significant biological activity. Research into the antibacterial properties of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) has revealed a specific mechanism of action.

Inhibition of Phosphopantetheine Adenylyltransferase (PPAT)

The antibacterial effect of DHDNA is attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT). PPAT is a key enzyme in the biosynthesis of Coenzyme A, an essential cofactor in many metabolic pathways in bacteria. By inhibiting PPAT, DHDNA disrupts bacterial metabolism, leading to a bacteriostatic effect.

The diagram below illustrates the proposed mechanism of PPAT inhibition by a dinitroanthraquinone derivative.

Caption: Inhibition of the bacterial Coenzyme A biosynthesis pathway by a dinitroanthraquinone derivative.

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is known to cause eye irritation. Due to its classification, downstream industries are implementing stringent procurement strategies that prioritize supplier compliance with regulations such as the EU's REACH and the EPA's Toxic Substances Control Act (TSCA). It is crucial to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment.

Conclusion

This compound is a versatile chemical with a well-established role as a dye intermediate and a promising future in advanced materials and potentially in the pharmaceutical sector. The biological activity of its derivatives, such as the inhibition of bacterial PPAT by DHDNA, highlights a promising avenue for the development of new antibacterial agents. Further research into the synthesis of novel derivatives and the exploration of their therapeutic potential is warranted. This guide provides a solid foundation of technical information to support such research and development endeavors.

References

- 1. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

- 2. This compound | 129-39-5 | Benchchem [benchchem.com]

- 3. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. US3906011A - Process for the preparation of 1,5- and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 1,8-Dinitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 1,8-dinitroanthraquinone. Due to the limited availability of experimentally derived public data for this specific molecule, this document combines reported experimental infrared (IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require spectral information for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that the NMR and UV-Vis data are computationally predicted and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.45 | d | H-2, H-7 |

| 8.10 | t | H-3, H-6 |

| 7.95 | d | H-4, H-5 |

Predicted using online chemical database resources. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 181.5 | C-9, C-10 |

| 149.0 | C-1, C-8 |

| 135.0 | C-4a, C-9a |

| 133.0 | C-3, C-6 |

| 130.0 | C-8a, C-10a |

| 125.0 | C-2, C-7 |

| 120.0 | C-4, C-5 |

Predicted using online chemical database resources.

Infrared (IR) Spectral Data (Experimental)

Table 3: Experimental FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O (quinone) stretching |

| ~1530 | Asymmetric NO₂ stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1300-1000 | C-N stretching, C-H bending |

| Below 900 | Aromatic C-H out-of-plane bending |

Data is indicative and based on typical values for dinitroanthraquinones.

Ultraviolet-Visible (UV-Vis) Spectral Data (Predicted)

Table 4: Predicted UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~250 | Not available | Ethanol |

| ~330 | Not available | Ethanol |

Predicted based on the chromophoric system of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is sufficiently soluble.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic region (approximately 0-10 ppm). For ¹³C NMR, a wider spectral width is used (approximately 0-200 ppm). Standard pulse sequences are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound powder is placed directly onto the diamond crystal of an ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample cuvette is filled with the prepared solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λmax) are then identified.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the different spectroscopic techniques.

Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,8-dinitroanthraquinone from anthraquinone (B42736), a critical intermediate in the production of various dyes and pharmaceuticals. This document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in their laboratory and development endeavors.

Introduction

Anthraquinone and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of nitro groups into the anthraquinone core at the 1 and 8 positions significantly alters its electronic and steric properties, making this compound a valuable precursor for a range of functionalized molecules. The synthesis primarily involves the direct nitration of anthraquinone, a process that requires careful control of reaction conditions to achieve desired isomer selectivity and yield. This guide will explore the key methods for this transformation.

Synthesis Methodologies

The nitration of anthraquinone to produce this compound can be broadly categorized into two main approaches: nitration with nitric acid alone and nitration using a mixture of nitric and sulfuric acids. The choice of method influences the reaction rate, isomer distribution, and overall yield.

Nitration with Concentrated Nitric Acid

This method involves the direct treatment of anthraquinone with concentrated nitric acid. The reaction temperature and the molar ratio of nitric acid to anthraquinone are critical parameters that must be optimized to favor the formation of the 1,8-dinitro isomer over other isomers, such as the 1,5-dinitroanthraquinone (B1294578).

Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)

The use of a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid (oleum), is a powerful method for electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the anthraquinone ring. This method often allows for lower reaction temperatures and can influence the isomeric ratio of the dinitroanthraquinone products.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols. These values provide a comparative overview of the reaction conditions and their impact on yield and product purity.

Table 1: Nitration of Anthraquinone with Concentrated Nitric Acid

| Molar Ratio (HNO₃:Anthraquinone) | Temperature (°C) | Reaction Time (hours) | Purity of this compound (%) | Yield (% of theory) | Reference |

| 40:1 | 35 | 1.75 | 98.5 | 64.7 | [1] |

| 50:1 | Not specified | 25 | Not specified | Not specified | [2] |

| 15:1 | 35 | 14 | Not specified | Not specified | [2] |

| 80:1 | 25 | 2 | 92.2 (in a fraction) | 23 (of the fraction) | [2] |

Table 2: Nitration of Anthraquinone with Mixed Acid (HNO₃/H₂SO₄)

| H₂SO₄ Concentration | Temperature (°C) | Reaction Time (hours) | Purity of this compound (%) | Yield (% of theory) | Reference |

| 20% Oleum (B3057394) | Room Temp -> 60-65 -> 70-75 | 15 -> 2 -> 6 | 90 | Not specified | [3] |

| 20% Oleum | Not specified -> 80-85 | 3 -> 1 -> 2 | Not specified | Not specified | [3] |

| 98% H₂SO₄ with 104.5% Oleum | -10 to -5 | 4 + 2 | Not specified | Not specified | [4] |

| 98.5% HNO₃ with 104.5% Oleum | -20 to -15 | 4 + 2 | Not specified | Not specified | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Protocol 1: Nitration with Concentrated Nitric Acid

This protocol is based on a method that yields a high-purity product.[1]

Materials:

-

Anthraquinone (208 g)

-

99% Nitric Acid (2,540 g)

-

Water

-

Sulpholane or 1-Chloronaphthalene (for recrystallization)

Procedure:

-

In a suitable reaction vessel, stir 208 g of anthraquinone with 2,540 g of 99% strength nitric acid (molar ratio of 40:1).

-

Maintain the temperature at 35°C and continue stirring for 1.75 hours.

-

After the reaction, add approximately 165 g of water to the mixture. This will cause the 1,5-dinitroanthraquinone isomer to precipitate.

-

Filter off the precipitated 1,5-dinitroanthraquinone.

-

To the filtrate, add a further 244 g of water to precipitate the this compound.

-

Filter off the crude this compound.

-

For purification, the crude product can be recrystallized. For example, dissolve the product in hot sulpholane (at 190°C) until all the solid has gone into solution.

-

Allow the solution to cool to 40°C over 30 minutes, then stir for an additional 30 minutes.

-

Filter the recrystallized product, wash with a small amount of sulpholane, and then with methanol until free from the solvent.

-

A second recrystallization may be performed to achieve a purity of up to 99.0%.

Protocol 2: Nitration with Mixed Acid

This protocol describes a method using a mixture of nitric acid and oleum.[3]

Materials:

-

Anthraquinone (100 g)

-

20% Oleum (400 ml)

-

Anhydrous Nitrating Acid (33% HNO₃ in H₂SO₄) (134 ml)

-

Water

Procedure:

-

Dissolve 100 g of anthraquinone in 400 ml of 20% strength oleum in a reaction vessel.

-

Over the course of 3 hours, add a total of 134 ml of an anhydrous nitrating acid containing 33% nitric acid.

-

Stir the mixture for an additional 15 hours at room temperature.

-

Heat the mixture for 2 hours at 60-65°C, and then for 6 hours at 70-75°C.

-

Filter the hot mixture through a pre-warmed frit at 70°C to separate the 1,5-dinitroanthraquinone.

-

Wash the residue with 100 ml of 15% strength oleum and then with 40 ml of anhydrous H₂SO₄.

-

Dilute the filtrate with 60 g of water and filter while cold to yield the this compound fraction.

Visualization of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Comparison of nitrating agents for anthraquinone dinitration.

References

- 1. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

- 2. US3906011A - Process for the preparation of 1,5- and this compound - Google Patents [patents.google.com]

- 3. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]

- 4. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Synthesis of 1,8-Dinitroanthraquinone via Nitration of Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nitration of anthraquinone (B42736) to yield 1,8-dinitroanthraquinone, a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document details the experimental protocols, presents quantitative data in a structured format, and offers visual representations of the synthetic pathways and influencing factors to aid in understanding and practical application.

Introduction

Anthraquinone and its derivatives are fundamental building blocks in the chemical industry. The nitration of anthraquinone is a key transformation that introduces nitro groups onto the aromatic core, paving the way for further functionalization. The primary products of dinitration are the 1,5- and this compound isomers, both of which are valuable industrial intermediates.[2][3] This guide focuses on the synthesis and isolation of the this compound isomer. The regioselectivity of the nitration is a critical aspect of the synthesis, with reaction conditions playing a pivotal role in determining the ratio of the resulting isomers.

Experimental Protocols

The synthesis of this compound from anthraquinone typically involves the use of strong nitrating agents, most commonly a mixture of nitric acid and sulfuric acid (mixed acid) or concentrated nitric acid alone. The following protocols are derived from established methodologies.

Nitration using Mixed Acid (Sulfuric Acid and Nitric Acid)

This is a widely employed method for the dinitration of anthraquinone. The sulfuric acid acts as a catalyst and a solvent, facilitating the formation of the nitronium ion (NO₂⁺), the active nitrating species.

Protocol:

-

Dissolution: Dissolve anthraquinone in concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).

-

Cooling: Cool the solution to a temperature typically ranging from -20°C to 15°C.[1]

-

Addition of Nitrating Agent: Slowly add a nitrating acid mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the anthraquinone solution while maintaining the low temperature and stirring vigorously.

-

Reaction: After the addition is complete, allow the reaction to proceed for a specified duration, often with a gradual increase in temperature to ensure complete dinitration. Reaction times can range from 2 to several hours.[1]

-

Precipitation: Pour the reaction mixture into a large volume of cold water or onto ice to precipitate the dinitroanthraquinone isomers.

-

Filtration and Washing: Filter the solid precipitate and wash it thoroughly with water until the filtrate is neutral to remove residual acids.

-

Drying: Dry the resulting solid, which is a mixture of dinitroanthraquinone isomers.

Nitration using Concentrated Nitric Acid

Nitration can also be achieved using concentrated nitric acid as both the reactant and the solvent. This method can offer a different isomer distribution compared to the mixed acid method.

Protocol:

-

Suspension: Suspend anthraquinone in concentrated nitric acid (typically 98-99% purity).

-

Reaction: Stir the mixture at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 35°C to 70°C), for an extended period (several hours to over a day) to achieve dinitration.[3][4][5]

-

Isolation: The dinitroanthraquinone product can be isolated by cooling the reaction mixture and filtering the precipitated solid. Alternatively, the excess nitric acid can be removed by distillation to induce crystallization.[5]

-

Washing and Drying: Wash the isolated solid with water and then dry it.

Separation and Purification of this compound

The direct nitration of anthraquinone yields a mixture of isomers, primarily 1,5- and this compound. The separation of these isomers is a critical step to obtain pure this compound.

Protocol for Isomer Separation:

-

Fractional Precipitation from Sulfuric Acid: The mixture of dinitroanthraquinones can be dissolved in concentrated sulfuric acid. By carefully adjusting the sulfuric acid concentration (e.g., by adding water), the less soluble 1,5-dinitroanthraquinone (B1294578) can be selectively precipitated and removed by filtration.[2] The this compound, which is more soluble, remains in the mother liquor and can be subsequently precipitated by further dilution with water.[2]

-

Solvent Recrystallization: The crude dinitroanthraquinone mixture can be purified by recrystallization from a suitable organic solvent. Solvents such as 1-chloronaphthalene (B1664548) or sulpholane have been used, where the differential solubility of the isomers at various temperatures allows for the isolation of pure this compound.[3]

Quantitative Data

The following tables summarize quantitative data from various reported experimental conditions for the nitration of anthraquinone.

Table 1: Nitration of Anthraquinone using Mixed Acid

| Anthraquinone (parts) | Conc. Nitric Acid (parts) | Sulfuric Acid (parts) | Temperature (°C) | Reaction Time (h) | Yield of Dinitroanthraquinones (parts) | Reference |

| 100 (98.5%) | 175 (98%) | 88 (104.5%) | -10 to 65 | 8 | 139.4 | [1] |

| 100 (98.5%) | 190 (98.5%) | 66 (104.5%) | -20 to 65 | 6 | 139.5 | [1] |

| 100 (98.5%) | 340 (99%) | 80 (100.5%) | 0 to 5 | 6 | 139.6 | [1] |

Table 2: Nitration of Anthraquinone using Concentrated Nitric Acid

| Anthraquinone (g) | Conc. Nitric Acid (g) | Molar Ratio (HNO₃:Anthraquinone) | Temperature (°C) | Reaction Time (h) | Notes | Reference |

| 208 | 2540 (99%) | 40:1 | 35 | 1.75 | Yields a mixture of 1,5- and 1,8-isomers. | [3][5] |

| 208 | 3180 (99%) | 50:1 | Not specified | 25 | Subsequent separation yields 1,5- and 1,8-isomers. | [5] |

| 208 | 955 (99%) | 15:1 | 35 | 14 | Subsequent separation yields 1,5- and 1,8-isomers. | [5] |

Table 3: Purity and Yield of this compound after Separation/Purification

| Starting Material | Separation/Purification Method | Purity of 1,8-DNAQ | Yield of 1,8-DNAQ | Reference |

| Dinitroanthraquinone Mixture | Recrystallization from 1-chloronaphthalene | 98.6% | 49.0% | [3] |

| Dinitroanthraquinone Mixture | Recrystallization from sulpholane | 99.0% | 56.2% | [3] |

| Nitration Mixture in H₂SO₄ | Fractional precipitation by adjusting SO₃ content and H₂O dilution | 84% (with 14% 1,5-isomer) | Not specified directly | [2] |

Visualizations

Experimental Workflow for Synthesis and Isolation

Caption: Workflow for the synthesis of this compound.

Factors Influencing Regioselectivity

Caption: Key factors influencing the regioselectivity of anthraquinone nitration.

Conclusion

The synthesis of this compound is a well-established yet nuanced process. The choice of nitrating agent, reaction temperature, and time significantly impacts the yield and isomeric distribution of the product. Subsequent separation and purification steps are crucial for obtaining high-purity this compound. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical transformation. Careful control over the reaction parameters and purification methods is paramount to achieving the desired product in high yield and purity.

References

- 1. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]

- 2. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]

- 3. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

- 4. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 5. US3906011A - Process for the preparation of 1,5- and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Dinitroanthraquinone and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dinitroanthraquinone, focusing on their synthesis, formation mechanisms, and separation. Dinitroanthraquinones are crucial intermediates in the manufacturing of a wide range of dyes and pigments, and their specific isomeric form dictates the final product's color and properties.[1] This document delves into the technical details of the nitration of anthraquinone (B42736), the primary method for producing dinitroanthraquinone isomers, and outlines the experimental variables that influence the isomer distribution.

Isomers of Dinitroanthraquinone

The dinitration of anthraquinone primarily yields a mixture of several isomers. The most commercially significant isomers are 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone.[2] Other isomers formed in smaller quantities include 1,6-, 1,7-, and 2,6-dinitroanthraquinone.[1] The position of the nitro groups on the anthraquinone core is critical as it determines the chemical reactivity and subsequent application of the molecule, particularly in the synthesis of disperse and vat dyes.[1][3]

Formation of Dinitroanthraquinone Isomers: The Nitration of Anthraquinone

The synthesis of dinitroanthraquinone is predominantly achieved through the electrophilic aromatic substitution reaction of anthraquinone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[2][4] The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The strong electron-withdrawing nature of the carbonyl groups on the anthraquinone ring deactivates the aromatic system towards electrophilic substitution.[2] However, the α-positions (1, 4, 5, 8) are less deactivated than the β-positions (2, 3, 6, 7), leading to preferential nitration at the α-positions. This results in 1-nitroanthraquinone (B1630840) as the initial major product, which is then further nitrated to a mixture of dinitroanthraquinones.[5]

The distribution of the resulting dinitroanthraquinone isomers is highly sensitive to the reaction conditions. Key factors influencing the isomer ratio include:

-

Temperature: Reaction temperature plays a crucial role in determining the isomer selectivity. Different temperature profiles, including staged heating, are employed to favor the formation of desired isomers.[2][4]

-

Acid Concentration: The ratio of nitric acid to sulfuric acid and their concentrations significantly impact the reaction rate and the resulting isomer distribution.[1]

-

Solvent: The choice of solvent can influence the solubility of intermediates and transition states, thereby affecting the isomer ratios.[2]

-

Reaction Time: The duration of the reaction at different temperatures affects the extent of dinitration and the final isomer composition.[1]

Quantitative Data on Isomer Formation

The following tables summarize quantitative data from various patented processes for the synthesis and separation of dinitroanthraquinone isomers.

Table 1: Influence of Reaction Conditions on Dinitroanthraquinone Isomer Yields

| Reaction Conditions | 1,5-Dinitroanthraquinone Yield (%) | This compound Yield (%) | Other Isomers (%) | Reference |

| Nitration in chlorodinitrobenzene at 50–54°C | ~42 | ~33 | Not specified | [2] |

| Nitration with mixed acid (HNO₃/H₂SO₄) under optimized conditions | 44.38 | Not specified | Not specified | [4] |

| Nitration in 97.5% nitric acid, followed by fractional precipitation | Not specified | Not specified | Not specified | [6] |

| Nitration with mixed acid with staged temperature profile (-10°C to 65°C) | Part of a mixture totaling 139.4 parts from 100 parts anthraquinone | Part of a mixture totaling 139.4 parts from 100 parts anthraquinone | Not specified | [3] |

Table 2: Purity of Dinitroanthraquinone Isomers After Separation

| Separation Method | Initial Mixture Composition | Final Purity of 1,5-Isomer (%) | Final Purity of 1,8-Isomer (%) | Reference |

| Suspension treatment in mixed acid | Mixture of various dinitroanthraquinone isomers | >90 | Not specified | [1] |

| Treatment with oleum (B3057394) followed by dilution | 1,5- and this compound mixture | 87 (containing 12% 1,8-isomer) | 84 (containing 14% 1,5-isomer) | [7] |

| Treatment with nitric acid and an inert organic solvent (methylene chloride) | 44% 1,5-, 6.3% 1,6-, 64% 1,8-, 41% 1,7- (likely a typo in source, percentages exceed 100) | 96 | Not specified | [8] |

| Recrystallization from sulpholane | Mixture containing at least 70% this compound | Not applicable | 98.5 | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and separation of dinitroanthraquinone isomers are crucial for reproducible results. The following are representative experimental protocols derived from the literature.

Protocol 1: Nitration of Anthraquinone in a Mixed Acid System

This protocol describes a general method for the dinitration of anthraquinone using a mixture of nitric and sulfuric acids.

Materials:

-

Anthraquinone (98.5%)

-

Concentrated Nitric Acid (98%)

-

Fuming Sulfuric Acid (104.5% oleum)

-

Ice water

Procedure:

-

100 parts of 98.5% anthraquinone are added to 175 parts of 98% nitric acid with stirring and cooled to -10°C.[3]

-

The temperature is maintained between -10°C and -5°C while 88 parts of 104.5% sulfuric acid are added dropwise over 4 hours.[3]

-

The reaction mixture is held at -10°C to -5°C for an additional 2 hours.[3]

-

The temperature is then raised to 20-25°C and maintained for 2 hours, followed by 2 hours at 40-45°C, and finally 2 hours at 60-65°C.[3]

-

After the reaction is complete, the mixture is poured into a sufficient amount of cold water to precipitate the dinitroanthraquinone product.[3]

-

The precipitate is filtered, washed with water until neutral, and dried to yield the crude dinitroanthraquinone mixture.[3]

Protocol 2: Separation of 1,5- and this compound by Fractional Crystallization

This protocol outlines a method for separating the major isomers based on their differential solubility in oleum.

Materials:

-

Crude dinitroanthraquinone mixture

-

Oleum (10% strength)

-

Sulfuric acid (anhydrous)

-

Water

Procedure:

-

100 g of the dry dinitroanthraquinone mixture is stirred with 500 ml of cold 10% oleum for 15 hours.[7]

-

The mixture is then heated to 50-55°C and stirred for an additional hour.[7]

-

The insoluble solid, enriched in 1,5-dinitroanthraquinone, is filtered off and rinsed with 100 ml of cold 10% oleum, followed by 50 ml of anhydrous sulfuric acid.[7] The residue is then washed with water until neutral and dried.[7]

-

The filtrate, containing the dissolved this compound, is diluted with water to a sulfuric acid concentration of about 80-100% to precipitate the 1,8-isomer.[7]

-

The precipitated this compound is filtered, washed with 90% sulfuric acid, and then with water until neutral, and dried.[7]

Visualizing the Formation and Separation Pathways

The following diagrams, generated using the DOT language, illustrate the key logical relationships in the synthesis and purification of dinitroanthraquinone isomers.

Caption: Synthesis pathway for dinitroanthraquinone isomers.

Caption: General workflow for the separation of dinitroanthraquinone isomers.

Conclusion

The synthesis of specific dinitroanthraquinone isomers is a nuanced process governed by the principles of electrophilic aromatic substitution and influenced by a variety of reaction parameters. Control over these parameters is essential for maximizing the yield of the desired isomer and facilitating subsequent purification. The separation of these closely related isomers relies on exploiting subtle differences in their physical properties, such as solubility. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with these important chemical intermediates.

References

- 1. US4158009A - Process for preparing 1,5-dinitroanthraquinone - Google Patents [patents.google.com]

- 2. 1,5-Dinitroanthraquinone | 82-35-9 | Benchchem [benchchem.com]

- 3. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]

- 4. Buy 1,5-Dinitroanthraquinone | 82-35-9 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. US3906011A - Process for the preparation of 1,5- and this compound - Google Patents [patents.google.com]

- 7. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]

- 8. US4045455A - Process for separating 1,5-dinitroanthraquinone and this compound from dinitroanthraquinone mixtures - Google Patents [patents.google.com]

- 9. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

1,8-Dinitroanthraquinone: A Technical Health and Safety Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitroanthraquinone is a synthetic organic compound with applications in the synthesis of dyes and potentially in pharmaceutical research. This document provides a comprehensive overview of the health and safety information pertinent to the handling and use of this compound in a laboratory setting. Due to a notable lack of extensive toxicological data for this specific compound, this guide also incorporates information from structurally related compounds to provide a more complete safety profile. All personnel handling this chemical should be thoroughly trained in its potential hazards and the necessary safety precautions.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129-39-5 | |

| Molecular Formula | C₁₄H₆N₂O₆ | |

| Molecular Weight | 298.21 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 318-322 °C | |

| Solubility | Sparingly soluble in common organic solvents; soluble in concentrated sulfuric acid. |

Toxicological Information

Acute Toxicity

Safety Data Sheets for this compound classify it as "Not classified" for acute oral, dermal, and inhalation toxicity, indicating that no data is available to meet the criteria for classification.

Irritation and Sensitization

This compound is classified as causing eye irritation. It is not classified as a skin irritant or a sensitizer.

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no specific classification for the carcinogenicity of this compound. However, a related compound, Dantron (1,8-dihydroxyanthraquinone), is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. Oral administration of Dantron has been shown to cause tumors in rodents. Given the structural similarities, caution is warranted.

Some anthraquinone (B42736) derivatives have shown mutagenic and genotoxic potential. Dantron has been shown to cause chromosomal aberrations in human lymphocytes in vitro. While direct evidence for this compound is lacking, the genotoxic potential of related compounds suggests that it should be handled as a potential mutagen.

Health and Safety Precautions

Due to the limited toxicological data and the known hazards of related compounds, a cautious approach is essential when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or when handling powders, a NIOSH-approved respirator for dusts should be used.

Handling and Storage

-

Avoid breathing dust, mist, or spray.

-

Avoid contact with skin and eyes.

-

Handle in accordance with good industrial hygiene and safety procedures.

-

Do not eat, drink, or smoke when using this product.

-

Keep the container tightly closed when not in use.

-

Store in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing and reducing agents.

First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately:

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Wash with plenty of soap and water. Get medical advice/attention.

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Sweep or shovel spills into an appropriate container for disposal.

-

Avoid release to the environment.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the nitration of anthraquinone. The following is a generalized protocol based on literature.

An In-depth Technical Guide to 1,8-Dinitroanthraquinone: From Discovery to Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dinitroanthraquinone, a synthetic derivative of anthraquinone (B42736), has a rich history rooted in the dye industry and is now gaining attention for its role as a key intermediate in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation and purification are presented, along with its applications in the development of therapeutic agents. The document also explores the logical progression from its synthesis to its use as a precursor for biologically active molecules, including the well-known laxative Dantron and potential novel antibacterial agents.

Introduction

This compound (C₁₄H₆N₂O₆) is an organic compound that belongs to the family of anthraquinone derivatives. Historically, its primary significance was as a crucial intermediate in the manufacturing of various dyes.[1] The production of this compound dates back to pre-World War II Germany, where it was synthesized for the burgeoning dye industry.[1] In recent years, the focus has shifted towards its utility in medicinal chemistry, particularly as a precursor for the synthesis of 1,8-dihydroxyanthraquinone (Dantron) and other derivatives with potential therapeutic applications.[2] This guide aims to provide a detailed technical overview for researchers and professionals involved in organic synthesis and drug development.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆N₂O₆ | [3] |

| Molecular Weight | 298.21 g/mol | [3][4] |

| CAS Number | 129-39-5 | [4] |

| Melting Point | 318-322 °C | [1] |

| Appearance | Yellow prisms | [1] |

| Solubility | Slightly soluble in common organic solvents like DMSO (with heating) and methanol (B129727). | [1] |

Synthesis and Purification of this compound: Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of anthraquinone. Various protocols have been developed to optimize the yield and purity of the 1,8-isomer over other isomers, such as the 1,5-dinitroanthraquinone.

General Synthesis Workflow

The synthesis of this compound from anthraquinone and its subsequent conversion to the pharmaceutically relevant 1,8-dihydroxyanthraquinone (Dantron) follows a well-established chemical pathway.

Detailed Experimental Protocol for Synthesis

The following protocol is based on established methods for the dinitration of anthraquinone.

Materials:

-

Anthraquinone (98.5%)

-

Nitric Acid (98%)

-

Sulfuric Acid (104.5%)

-

Cold water

-

Standard laboratory glassware and equipment (stirrer, cooling bath, filtration apparatus)

Procedure:

-

In a reaction vessel, add 100 parts of 98.5% anthraquinone to 175 parts of 98% nitric acid.[1]

-

Stir the mixture and cool it to a temperature between -10°C and -5°C.[1]

-

While maintaining this temperature, slowly add 88 parts of 104.5% sulfuric acid dropwise over a period of 4 hours.[1]

-

After the addition is complete, continue the reaction at -10°C to -5°C for an additional 2 hours.[1]

-

Gradually raise the temperature of the reaction mixture to 20-25°C and hold for 2 hours.[1]

-

Further, increase the temperature to 40-45°C and maintain for 2 hours.[1]

-

Finally, heat the mixture to 60-65°C and hold for 2 hours to complete the reaction.[1]

-

After the reaction is complete, pour the mixture into a sufficient amount of cold water to precipitate the dinitrated anthraquinone.[1]

-

Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product.[1] This will yield a mixture of dinitroanthraquinone isomers.[1]

Purification of this compound

The crude product from the synthesis is a mixture of isomers, primarily 1,5- and this compound. Purification is essential to isolate the desired 1,8-isomer.

Materials:

-

Crude dinitroanthraquinone mixture

-

Sulpholane or 1-chloronaphthalene

-

Methanol

-

Heating and stirring apparatus

-

Filtration equipment

Procedure using Sulpholane:

-

Take 50 parts of the crude dinitroanthraquinone fraction rich in the 1,8-isomer and add it to 350 parts of sulpholane.[5]

-

Heat the mixture to 190°C with stirring until all the solid dissolves.[5]

-

Allow the solution to cool to 40°C over a period of 30 minutes.[5]

-

Continue stirring for another 30 minutes at 40°C to allow for selective crystallization of this compound.[5]

-

Filter the crystals and wash them with methanol to remove the residual sulpholane.[5]

-

Drying the crystals will yield substantially pure this compound.[5]

Role in Drug Development

While this compound itself is not used as a therapeutic agent, it serves as a vital starting material for the synthesis of several biologically active molecules.

Precursor to Dantron (1,8-Dihydroxyanthraquinone)

The most well-known application of this compound in drug development is its use as a precursor for the synthesis of Dantron (1,8-dihydroxyanthraquinone). Dantron has been used as a laxative, although its use in human drug products was voluntarily withdrawn by US manufacturers in 1987.[2][6] The synthesis involves the hydrolysis of the nitro groups of this compound to hydroxyl groups.[2]

Potential for Novel Antibacterial Agents

Research into anthraquinone derivatives has revealed their potential as antimicrobial agents. A study on 1,8-dihydroxy-4,5-dinitroanthraquinone, a derivative of this compound, has shown it to be a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT).[6][7] This enzyme is crucial for the biosynthesis of coenzyme A in bacteria, making it an attractive target for the development of new antibacterial drugs.[7]

The logical progression from a simple precursor to a potential therapeutic agent is outlined in the following diagram.

Conclusion

This compound has evolved from being a key component in the dye industry to a valuable intermediate in the synthesis of pharmaceuticals. Its well-established synthesis and the potential for creating a variety of biologically active derivatives make it a compound of significant interest to medicinal chemists and drug development professionals. Further research into the derivatives of this compound may lead to the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational understanding of this versatile molecule, offering detailed protocols and insights into its historical and current applications.

References

- 1. chembk.com [chembk.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 1,8-Dinitro-9,10-anthraquinone | C14H6N2O6 | CID 67210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. US3996252A - Preparation of pure this compound - Google Patents [patents.google.com]

- 6. This compound | 129-39-5 | Benchchem [benchchem.com]

- 7. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,8-Diaminoanthraquinone from 1,8-Dinitroanthraquinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-diaminoanthraquinone (B86578) from its precursor, 1,8-dinitroanthraquinone. This synthesis is a critical step in the development of various chemical compounds, including those with potential therapeutic applications. The protocols and data presented herein are compiled from established chemical synthesis literature.

Introduction

1,8-Diaminoanthraquinone is a significant chemical intermediate used in the synthesis of a variety of dyes and pigments. In the realm of medicinal chemistry and drug development, its derivatives have garnered attention for their potential as cytotoxic agents and have been investigated for their anticancer properties. The planar structure of the anthraquinone (B42736) core allows for intercalation with DNA, which can disrupt cellular replication and transcription processes in rapidly dividing cancer cells.[1] The amino groups at the 1 and 8 positions provide reactive sites for further chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored biological activities.[2][3] The synthesis of 1,8-diaminoanthraquinone is most commonly achieved through the reduction of this compound.

Reaction Principle

The fundamental transformation involves the reduction of the two nitro groups (-NO₂) on the anthraquinone core to amino groups (-NH₂). This is typically accomplished through a nucleophilic aromatic substitution reaction where ammonia (B1221849) acts as the reducing agent and the source of the amino groups. The reaction is generally carried out in an organic solvent at elevated temperatures and pressures to facilitate the conversion.

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of 1,8-diaminoanthraquinone from this compound, primarily through reaction with ammonia in an organic solvent.

Table 1: Reaction Conditions for the Synthesis of 1,8-Diaminoanthraquinone

| Parameter | Value | Reference |

| Starting Material | This compound (often in a mixture with 1,5-dinitroanthraquinone) | [4] |

| Reagent | Liquid Ammonia | [4] |

| Solvent | Toluene, Xylene, Cyclohexane | [4] |

| Temperature | 100°C - 220°C (typically 150°C) | [4] |

| Pressure | 20 - 110 atmospheres (typically 50-60 atm) | [4] |

| Molar Ratio (Ammonia:Dinitroanthraquinone) | 4:1 to 40:1 (commonly 20:1 to 30:1) | [4] |

| Reaction Time | 6 - 12 hours | [4] |

Table 2: Reported Yields for the Synthesis of 1,8-Diaminoanthraquinone

| Dinitroanthraquinone Input | Solvent | Molar Ratio (Ammonia:Dinitroanthraquinone) | Temperature | Pressure | Reaction Time | Yield of 1,8-Diaminoanthraquinone (% of theory) | Reference |

| Mixture with 1,5-isomer | Toluene | 20:1 | 150°C | 60 atm | 12 hours | 90% | [4] |

| Mixture with 1,5-isomer | Xylene | 30:1 | 150°C | 50 atm | 11 hours | 89% | [4] |

| Mixture with 1,5-isomer | Cyclohexane | 6:1 | 200°C | 110 atm | 6 hours | 86% | [4] |

| 90% this compound | Xylene | Not Specified | Not Specified | Not Specified | Not Specified | 80% | [4] |

Experimental Protocols

The following is a generalized protocol for the synthesis of 1,8-diaminoanthraquinone from this compound based on common procedures.

Materials:

-

This compound

-

Liquid Ammonia

-

Toluene (or Xylene)

-

High-pressure autoclave with stirring mechanism

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Setup: In a high-pressure autoclave, introduce this compound and the organic solvent (e.g., toluene). A typical ratio would be approximately 100 g of dinitroanthraquinone per liter of solvent.

-

Addition of Ammonia: Cool the autoclave and introduce the required amount of liquid ammonia. The molar ratio of ammonia to dinitroanthraquinone should be between 20:1 and 30:1 for optimal results.

-

Reaction: Seal the autoclave and begin heating to the reaction temperature (e.g., 150°C) with constant stirring. The pressure will rise to approximately 50-60 atmospheres. Maintain these conditions for 11-12 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Product Isolation: Open the autoclave and filter the reaction mixture to collect the solid product.

-

Washing: Wash the collected solid with a small amount of the solvent (toluene or xylene) to remove any unreacted starting material and byproducts.

-

Drying: Dry the purified 1,8-diaminoanthraquinone in a vacuum oven.

Work-up and Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

The progress of the reaction and the purity of the final product can be monitored by thin-layer chromatography (TLC).

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 1,8-diaminoanthraquinone.

Diagram 2: Logical Relationship of Synthesis Parameters

Caption: Key parameters influencing the synthesis of 1,8-diaminoanthraquinone.

References

- 1. 1,8-Diaminoanthraquinone|CAS 129-42-0|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

Application Notes and Protocols for the Reduction of 1,8-Dinitroanthraquinone to 1,8-Diaminoanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,8-Diaminoanthraquinone (B86578) is a crucial intermediate in the synthesis of various dyes and has been investigated for its potential pharmacological activities. The reduction of the nitro groups in 1,8-dinitroanthraquinone is a key transformation to obtain this versatile building block. This document provides detailed application notes and experimental protocols for the primary methods employed for this reduction: reaction with ammonia (B1221849) under pressure, reduction using sodium sulfide (B99878), and catalytic hydrogenation.

Method 1: High-Pressure Ammonolysis

This method involves the reaction of this compound with liquid ammonia in an organic solvent at elevated temperature and pressure. It offers a high-yielding route to the desired 1,8-diaminoanthraquinone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 298 g of this compound (90% purity) | [1] |

| Reagent | 1.02 kg of liquid ammonia | [1] |

| Solvent | 1 liter of xylene | [1] |

| Temperature | 150 °C | [1] |

| Pressure | 110 atmospheres | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 190 g (80% of theoretical) | [1] |

| Purity | 90% | [1] |

Experimental Protocol:

-

Reactor Preparation: A high-pressure autoclave is charged with 298 g of this compound (90% purity) and 1 liter of xylene.[1]

-

Ammonia Addition: The autoclave is sealed, and 1.02 kg of liquid ammonia is introduced.[1]

-

Reaction: The mixture is heated to 150 °C, and the pressure is maintained at 110 atmospheres. The reaction is allowed to proceed for 4 hours with stirring.[1]

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

Isolation: The reaction mixture is filtered to collect the solid product.

-

Purification: The collected solid is washed with a small amount of the solvent (xylene) and dried under vacuum to yield 190 g of 1,8-diaminoanthraquinone with 90% purity.[1]

Method 2: Sodium Sulfide Reduction

Reduction with sodium sulfide is a classical and widely used method for converting aromatic nitro compounds to their corresponding amines. The reaction is typically carried out in an aqueous or alcoholic medium.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-nitroanthraquinone (B1630840) (as a model) | [2] |

| Reagent | Industrial sodium sulfide (60% content) and sulfur | [2] |

| Solvent | Water | [2] |

| Temperature | 102-105 °C (reflux) | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | 94.3% (for 1-aminoanthraquinone) | [2] |

| Purity | 98.4% (for 1-aminoanthraquinone) | [2] |

Note: The quantitative data is for the reduction of 1-nitroanthraquinone and serves as a representative example. Similar conditions can be applied for the reduction of this compound, though optimization may be required.

Experimental Protocol (General Procedure):

-

Reductant Preparation: A solution of sodium sulfide is prepared by dissolving it in water. For enhanced reactivity and to avoid over-reduction, a mixture of sodium sulfide and sulfur can be used.[2] A patent for a related process suggests dissolving sulfur powder in a sodium hydroxide (B78521) solution at 60-100 °C.[3]

-

Reaction Setup: this compound is suspended in the aqueous sodium sulfide solution in a reaction flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux (around 100-105 °C) and maintained at this temperature for several hours with stirring.[2] The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: After the reaction is complete, the mixture is cooled. The solid 1,8-diaminoanthraquinone product is collected by filtration.

-

Purification: The crude product is washed thoroughly with hot water to remove inorganic salts and any remaining starting material. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or by washing with hot organic solvents.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It involves the use of a metal catalyst and a hydrogen source.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-nitroanthraquinone (as a model) | [4] |

| Catalyst | Nano-copper/nickel binary alloy | [4] |

| Solvent | N,N-dimethylformamide (DMF) | [4] |

| Hydrogen Pressure | 0.5–2.0 MPa | [4] |

| Temperature | 60–120 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | High (exact value for dinitro not specified) | |

| Purity | High (exact value for dinitro not specified) |

Note: The quantitative data is for the reduction of 1-nitroanthraquinone. This method is adaptable for this compound. A patent also describes the hydrogenation of crude 1-nitroanthraquinone containing dinitroanthraquinones using a palladium-carbon catalyst in an aqueous basic medium.[5]

Experimental Protocol (General Procedure):

-

Reactor Setup: A high-pressure reactor is charged with this compound, a suitable solvent (e.g., N,N-dimethylformamide), and the catalyst (e.g., nano-copper/nickel binary alloy or palladium on carbon).[4]

-

Inerting: The reactor is sealed and purged with an inert gas like nitrogen to remove air.[4]

-

Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.5–2.0 MPa), and the mixture is heated to the reaction temperature (e.g., 60–120 °C) with stirring.[4]

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.

-

Isolation: The catalyst is removed by filtration. The solvent is then removed from the filtrate, for example, by evaporation under reduced pressure.

-